(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
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Overview
Description
(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound with a unique structure that includes both thieno and thiopyran rings
Mechanism of Action
Target of Action
Similar compounds have demonstrated diverse biological activity ranging from anti-inflammatory and antiviral to atp-sensitive potassium channel (katp) openers .
Mode of Action
It’s known that the cyclic sulfone motif is present in a large number of bioactive molecules . The compound’s interaction with its targets could involve binding to these targets, leading to changes in their function.
Result of Action
Similar compounds have demonstrated diverse biological activity, suggesting that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the thieno and thiopyran rings, followed by the introduction of the amino and methyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiopyran derivatives: These compounds share the core structure but differ in the functional groups attached.
Amino-thiopyran compounds: These compounds have similar amino and thiopyran features but may lack the thieno ring.
Uniqueness
(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for research and development in various fields.
Properties
IUPAC Name |
(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3/t5-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMBAIDAZWPRP-FSPLSTOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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